molecular formula C17H14N2S B11848025 1-(Naphthalen-2-yl)-3-phenylthiourea CAS No. 6335-93-9

1-(Naphthalen-2-yl)-3-phenylthiourea

Cat. No.: B11848025
CAS No.: 6335-93-9
M. Wt: 278.4 g/mol
InChI Key: IPJJRJZXOAMHLE-UHFFFAOYSA-N
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Description

1-(Naphthalen-2-yl)-3-phenylthiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a naphthalene ring and a phenyl group attached to a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Naphthalen-2-yl)-3-phenylthiourea can be synthesized through the reaction of naphthalen-2-ylamine with phenyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction is usually complete within a few hours, and the product can be purified by recrystallization from an appropriate solvent.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(Naphthalen-2-yl)-3-phenylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution can be facilitated using reagents like bromine or nitric acid under controlled conditions.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(Naphthalen-2-yl)-3-phenylthiourea has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other functional compounds.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-2-yl)-3-phenylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the aromatic rings can participate in π-π interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    1-(Naphthalen-2-yl)-3-phenylurea: Similar structure but with an oxygen atom instead of sulfur.

    1-(Naphthalen-2-yl)-3-phenylcarbamate: Contains a carbamate group instead of thiourea.

    1-(Naphthalen-2-yl)-3-phenylguanidine: Features a guanidine group in place of thiourea.

Uniqueness: 1-(Naphthalen-2-yl)-3-phenylthiourea is unique due to the presence of the thiourea moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfur atom in the thiourea group can engage in different interactions and reactions, making this compound particularly interesting for various applications.

Properties

CAS No.

6335-93-9

Molecular Formula

C17H14N2S

Molecular Weight

278.4 g/mol

IUPAC Name

1-naphthalen-2-yl-3-phenylthiourea

InChI

InChI=1S/C17H14N2S/c20-17(18-15-8-2-1-3-9-15)19-16-11-10-13-6-4-5-7-14(13)12-16/h1-12H,(H2,18,19,20)

InChI Key

IPJJRJZXOAMHLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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